Methyl 3-chloro-6-methoxyisoquinoline-4-carboxylate
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Overview
Description
Methyl 3-chloro-6-methoxyisoquinoline-4-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a chloro group at the 3rd position, a methoxy group at the 6th position, and a carboxylate ester at the 4th position on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-chloro-6-methoxyisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-chloro-6-methoxyaniline, the compound can be synthesized through a series of reactions including nitration, reduction, and esterification.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-6-methoxyisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 3rd position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Esterification and Hydrolysis: The carboxylate ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo esterification with different alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Esterification and Hydrolysis: Acidic or basic catalysts are used to facilitate these reactions.
Major Products Formed: The major products formed from these reactions include various substituted isoquinoline derivatives, oxidized or reduced forms of the compound, and different esters or acids depending on the reaction conditions.
Scientific Research Applications
Methyl 3-chloro-6-methoxyisoquinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 3-chloro-6-methoxyisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the isoquinoline ring can influence its binding affinity to various enzymes and receptors. The compound may exert its effects through inhibition or activation of these molecular targets, leading to changes in cellular processes and biological outcomes.
Comparison with Similar Compounds
3-Chloroisoquinoline: Lacks the methoxy and carboxylate ester groups, leading to different chemical properties and reactivity.
6-Methoxyisoquinoline: Lacks the chloro and carboxylate ester groups, resulting in different biological activities.
Isoquinoline-4-carboxylate: Lacks the chloro and methoxy groups, affecting its chemical behavior and applications.
Uniqueness: Methyl 3-chloro-6-methoxyisoquinoline-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the chloro, methoxy, and carboxylate ester groups allows for diverse chemical modifications and applications in various fields of research.
Properties
Molecular Formula |
C12H10ClNO3 |
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Molecular Weight |
251.66 g/mol |
IUPAC Name |
methyl 3-chloro-6-methoxyisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H10ClNO3/c1-16-8-4-3-7-6-14-11(13)10(9(7)5-8)12(15)17-2/h3-6H,1-2H3 |
InChI Key |
IJBNDXKCYQWQHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=NC=C2C=C1)Cl)C(=O)OC |
Origin of Product |
United States |
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